molecular formula C23H19ClN6O3 B2669193 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1207048-12-1

2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2669193
CAS No.: 1207048-12-1
M. Wt: 462.89
InChI Key: XPDQGGNLLXMFMD-UHFFFAOYSA-N
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Description

2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide is a complex heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a multi-ring system comprising fused pyrazolo and triazolo rings, a common scaffold in medicinal chemistry known for its potential to interact with various biological targets . The structure is further functionalized with 4-chlorophenyl and 4-ethoxyphenylacetamide groups, which can significantly influence the compound's bioavailability and target binding affinity. Compounds with fused triazolopyrazine cores, such as those described in patent WO2023118092A1, have been investigated as potent P2X3 antagonists, suggesting potential research applications for this class of molecules in studying neurogenic disorders, nociception, and chronic cough . The P2X3 receptor, a ligand-gated ion channel activated by ATP, is a well-validated target for managing pathological pain signals and other neurogenic conditions . Researchers can utilize this high-purity reagent as a reference standard, a building block for the synthesis of novel derivatives, or as a lead compound in high-throughput screening assays to explore its full pharmacological profile. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant scientific literature for specific data on this compound's mechanism of action and binding affinity.

Properties

IUPAC Name

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6O3/c1-2-33-18-9-7-17(8-10-18)25-21(31)14-30-23(32)28-11-12-29-20(22(28)27-30)13-19(26-29)15-3-5-16(24)6-4-15/h3-13H,2,14H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDQGGNLLXMFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactionsReaction conditions may include the use of various catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Various substitution reactions can occur, especially on the phenyl rings, leading to the formation of different substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the replication and transcription processes, leading to cell death. The molecular targets include DNA and various enzymes involved in DNA processing .

Comparison with Similar Compounds

Structural Analogues

Key Observations :

  • Substituent Effects: The target compound’s 4-chlorophenyl group is analogous to the 4-chlorophenylamino group in 4a (), which may enhance lipophilicity and receptor binding .
  • Heterocyclic Diversity : While the target compound’s fused triazolo-pyrazine core is distinct from pyrazolo[3,4-d]pyrimidine () or triazolo[4,3-a]pyrazine (), these systems share reactivity patterns, such as nucleophilic substitution at electron-deficient positions .

Insights :

  • The target compound’s acetamide side chain suggests a possible synthesis route via alkylation or amidation of a precursor, akin to ’s use of 2-chloroacetamide .

Physicochemical and Bioactivity Considerations

  • NMR Trends : demonstrates that substituent-induced chemical shift changes in regions A (positions 39–44) and B (29–36) can localize structural modifications in similar heterocycles . For the target compound, the 4-ethoxyphenyl group may perturb NMR signals in these regions.
  • The 4-chlorophenyl and ethoxy groups may confer enhanced metabolic stability or target affinity .

Biological Activity

The compound 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic molecule notable for its potential biological activities. Characterized by a unique structural framework that includes fused heterocyclic rings (pyrazole, triazole, and pyrazine), this compound has garnered interest in medicinal chemistry due to its diverse biological profiles.

Structural Characteristics

The molecular formula of the compound is C23H19ClN6O3 , with a molecular weight of 462.89 g/mol . The structure incorporates multiple functional groups, including an acetamide moiety and a chlorophenyl group, which are believed to enhance its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Anticancer Activity : The compound's ability to intercalate DNA suggests potential anticancer properties by disrupting replication and transcription processes in cancer cells.
  • Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity, indicating that this compound may also possess such effects.
  • Anti-inflammatory Effects : The structural motifs present in the compound are associated with anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

The biological activity of the compound is attributed to its interaction with specific molecular targets. This includes:

  • Enzyme Inhibition : The unique combination of pyrazolo and triazolo structures may enhance binding affinity to various enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of functional groups allows for potential interactions with receptors, influencing cellular signaling pathways .

Case Studies and Research Findings

Research on similar compounds has revealed insights into their biological mechanisms. For instance:

  • DNA Binding Studies : Investigations into the DNA binding affinity of related compounds demonstrated significant intercalation capabilities, leading to alterations in DNA structure and function. Such properties are critical for anticancer drug development.
  • Antimicrobial Activity Testing : In vitro assays have shown that compounds with similar structural characteristics exhibit effective antimicrobial properties against various bacterial strains. This suggests that the target compound may also demonstrate similar efficacy.
  • Anti-inflammatory Assays : Studies assessing the anti-inflammatory potential of related pyrazolo derivatives have indicated their ability to inhibit pro-inflammatory cytokines, supporting the hypothesis that this compound could have therapeutic applications in inflammatory conditions.

Comparative Analysis

To better understand the unique properties of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide, a comparison with structurally similar compounds can be enlightening:

Compound NameMolecular FormulaUnique Features
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9-pentazatricyclo[7.3.0.02,6]dodeca...C23H19ClN6O3Similar core structure; potential anticancer activity
Methyl 4-({2-[9-(4-chlorophenyl)-3-oxopyrazolo...C23H19ClN6O2Heterocyclic system; focus on antimicrobial properties
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin...C21H17ClN4O2SFeatures sulfur; different biological activity profile

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